molecular formula C9H17NO2 B12047118 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid

2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid

Cat. No.: B12047118
M. Wt: 181.30 g/mol
InChI Key: UGJMXCAKCUNAIE-YXALHFAPSA-N
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Description

2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid is a deuterated analog of a cyclohexylacetic acid derivative. The presence of deuterium atoms in the compound enhances its stability and alters its pharmacokinetic properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid typically involves the deuteration of cyclohexylacetic acid derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and achieve high yields

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and tracer experiments.

    Biology: Employed in metabolic studies to understand the effects of deuterium on biological systems.

    Medicine: Investigated for its potential therapeutic effects due to altered pharmacokinetics and reduced metabolic degradation.

    Industry: Utilized in the development of deuterated drugs and materials with enhanced stability.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence hydrogen bonding, enzyme interactions, and metabolic pathways, leading to altered biological effects. The compound may act on neurotransmitter receptors, enzymes, or ion channels, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Aminomethyl)cyclohexyl]acetic acid: The non-deuterated analog of the compound.

    Gabapentin: A related compound used as an anticonvulsant and for neuropathic pain.

Uniqueness

2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid is unique due to the presence of deuterium atoms, which enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

181.30 g/mol

IUPAC Name

2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2

InChI Key

UGJMXCAKCUNAIE-YXALHFAPSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN

Origin of Product

United States

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